molecular formula C7H12O2 B3379150 3-(Prop-2-en-1-yl)oxolan-3-ol CAS No. 1521636-47-4

3-(Prop-2-en-1-yl)oxolan-3-ol

Cat. No. B3379150
CAS RN: 1521636-47-4
M. Wt: 128.17
InChI Key: GLLGVEJFPXHOOS-UHFFFAOYSA-N
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Description

3-(Prop-2-en-1-yl)oxolan-3-ol, also known as 3-allyltetrahydrofuran-3-ol, is a chemical compound with the molecular formula C7H12O2 . It has a molecular weight of 128.17 . The compound is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H12O2/c1-2-3-7(8)4-5-9-6-7/h2,8H,1,3-6H2 . This indicates that the compound contains seven carbon atoms, twelve hydrogen atoms, and two oxygen atoms .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 128.17 .

Scientific Research Applications

Pharmaceutical Applications

“3-(Prop-2-en-1-yl)oxolan-3-ol” has shown significant potential in the pharmaceutical industry . A series of novel analogues of this compound were designed and synthesised as colchicine-binding site inhibitors (CBSI). These compounds demonstrated significant in vitro antiproliferative activities in MCF-7 breast cancer cells . They inhibited the polymerisation of tubulin in vitro, with significant reduction in tubulin polymerization, and were shown to interact at the colchicine-binding site on tubulin .

Anticancer Applications

Compounds containing a propargyl group, such as “this compound”, display important biological activities, including anticancer . They have shown potential in the treatment of various types of cancer, including breast cancer .

Antimicrobial and Antibacterial Applications

The propargyl group in “this compound” also contributes to its antimicrobial and antibacterial properties . This makes it a potential candidate for the development of new antimicrobial and antibacterial agents.

Anti-neurodegenerative Applications

“this compound” has shown potential in the treatment of neurodegenerative diseases . This opens up new avenues for research in the field of neurology and the development of drugs for neurodegenerative diseases.

Optical Applications

Organic molecules like “this compound” are potential candidates for modifying and improving linear and nonlinear optical properties . They can be used in different applications such as optical switching, optical logic, memory devices, and signal processing .

Anticonvulsant Applications

Compounds containing a propargyl group, such as “this compound”, have shown anticonvulsant activities . This suggests potential applications in the treatment of epilepsy and other seizure disorders.

Safety and Hazards

The safety information for 3-(Prop-2-en-1-yl)oxolan-3-ol indicates that it is classified under GHS05 (corrosive) and GHS07 (harmful) pictograms . The hazard statements include H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

properties

IUPAC Name

3-prop-2-enyloxolan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-2-3-7(8)4-5-9-6-7/h2,8H,1,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLGVEJFPXHOOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CCOC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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